1-Methyl-2-naphthol

Übersicht

Beschreibung

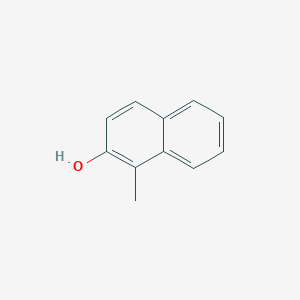

1-Methyl-2-naphthol is a chemical compound that is part of the naphthol family, which are naphthalene derivatives with a hydroxyl group. The specific structure of 1-methyl-2-naphthol includes a methyl group at the first position and a hydroxyl group at the second position on the naphthalene ring system. This compound is of interest due to its potential applications in various chemical syntheses and its biological activity.

Synthesis Analysis

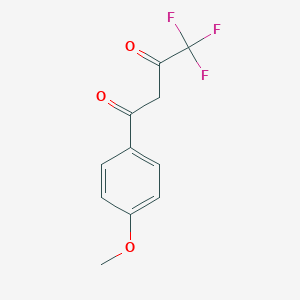

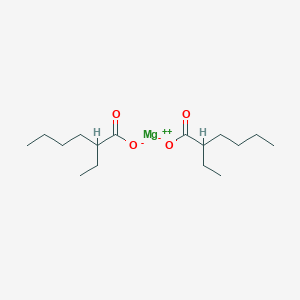

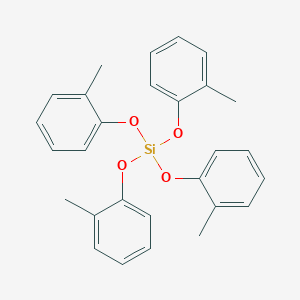

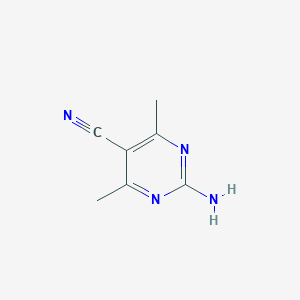

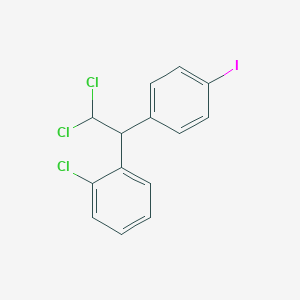

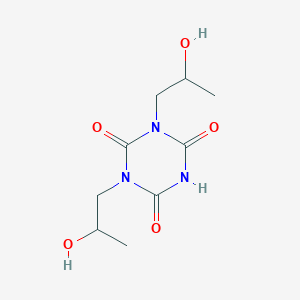

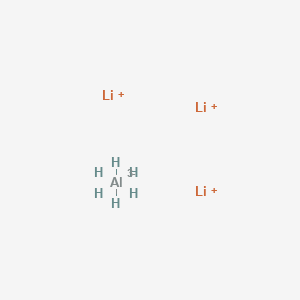

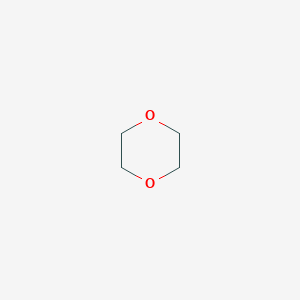

The synthesis of 1-methyl-2-naphthol derivatives can be achieved through various methods. One approach involves the base-promoted divergent annulation of methyl 2-(cyanomethyl)benzoates and conjugated ynones, which yields a range of 1-naphthols, including 1-methyl-2-naphthol derivatives, in moderate to excellent yields . Another method includes a one-pot three-component condensation using a novel hybrid catalyst NH3(CH2)5NH3BiCl5 under solvent-free conditions, which simplifies the synthesis process and provides excellent yields . Additionally, magnetic nanoparticles such as Fe3O4@SiO2–ZrCl2-MNPs have been used as catalysts for the clean and efficient synthesis of 1-methyl-2-naphthol derivatives in the absence of solvent .

Molecular Structure Analysis

The molecular structure of 1-methyl-2-naphthol consists of a naphthalene ring system with a methyl group and a hydroxyl group attached to it. The presence of these functional groups can influence the physical and chemical properties of the compound and its reactivity in various chemical reactions.

Chemical Reactions Analysis

1-Methyl-2-naphthol and its derivatives can participate in a variety of chemical reactions. For instance, they can be used as precursors in the synthesis of more complex molecules such as xanthones . They can also undergo condensation reactions with aromatic aldehydes and 2-aminobenzothiazole to form benzothiazolylamino)methyl-2-naphthol derivatives . The presence of the hydroxyl group allows for further functionalization and transformation into other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-2-naphthol derivatives are influenced by the substituents on the naphthalene ring. For example, the introduction of different substituents can lead to potent inhibition of enzymes like 5-lipoxygenase, which is relevant for anti-inflammatory activity . The stereoisomers of certain 1-methyl-2-naphthol analogs can be separated using chiral stationary phases in high-performance liquid chromatography, which is important for the analysis of enantiopure compounds . The thermodynamic parameters of these separations have been studied, providing insights into the interactions between the chiral selectors and the stereoisomers .

Wissenschaftliche Forschungsanwendungen

-

Multifunctional Material Systems (MFMS)

- Application : 1-Naphthols are used in developing efficient multifunctional material systems (MFMS) by using various composite materials .

- Method : The type and position of a substituent influence the reactivity and properties of 1-naphthols .

- Results : The study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

-

- Application : 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

- Results : Heterocyclic compounds synthesized from 2-naphthol have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .

-

Dye, Perfume, Insecticide, and Pharmaceutical Industries

- Application : 1- and 2-naphthol are used as precursors in the dye, perfume, insecticide, and pharmaceutical industries .

- Method : Naphthols contain a hydrophobic part, i.e., the bicycle with an extended π-electron system, and a hydrophilic OH group .

- Results : Naphthols are metabolites of naphthalene itself, which has uses as a pesticide .

-

Heterocycles Synthesis via Multicomponent Reactions

- Application : 2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness .

- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

- Results : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

-

Preparation of Supported Catalysts in Heterogeneous Asymmetric Catalysis

- Application : 1,1 -bi(2-naphthol) has been used for hybrid materials in the preparation of supported catalysts in heterogeneous asymmetric catalysis .

- Method : This involves the use of 1,1 -bi(2-naphthol) as a precursor .

- Results : The result is the production of supported catalysts for use in heterogeneous asymmetric catalysis .

-

Synthesis of Diverse N/O-containing Heterocyclic Framework

- Application : 2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness .

- Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

- Results : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

-

Preparation of Supported Catalysts in Heterogeneous Asymmetric Catalysis

- Application : 1,1 -bi(2-naphthol) has been used for hybrid materials in the preparation of supported catalysts in heterogeneous asymmetric catalysis .

- Method : This involves the use of 1,1 -bi(2-naphthol) as a precursor .

- Results : The result is the production of supported catalysts for use in heterogeneous asymmetric catalysis .

Zukünftige Richtungen

1-Naphthols, including 1-Methyl-2-naphthol, have potential applications in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

Eigenschaften

IUPAC Name |

1-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZFGVXFNCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148109 | |

| Record name | 1-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-naphthol | |

CAS RN |

1076-26-2 | |

| Record name | 1-Methyl-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1076-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

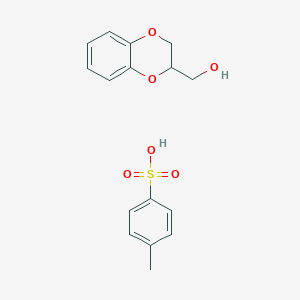

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.